molecular formula C9H10N2O3 B2862897 Methyl 3-(hydrazinecarbonyl)benzoate CAS No. 67704-17-0

Methyl 3-(hydrazinecarbonyl)benzoate

Cat. No.: B2862897
CAS No.: 67704-17-0
M. Wt: 194.19
InChI Key: FXDVFDQQCPJMCJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(hydrazinecarbonyl)benzoate typically involves the reaction of methyl 3-formylbenzoate with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure cost-effectiveness and high yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hydrazinecarbonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Methyl 3-(hydrazinecarbonyl)benzoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which Methyl 3-(hydrazinecarbonyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The hydrazine moiety is known to interact with various biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. Further research is needed to fully elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(hydrazinecarbonyl)benzoate
  • Methyl 2-(hydrazinecarbonyl)benzoate
  • Ethyl 3-(hydrazinecarbonyl)benzoate

Uniqueness

Methyl 3-(hydrazinecarbonyl)benzoate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 3-(hydrazinecarbonyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-14-9(13)7-4-2-3-6(5-7)8(12)11-10/h2-5H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDVFDQQCPJMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

14.6 g (44.5 mmol) methyl 3-[N′-benzyloxycarbonyl-hydrazinocarbonyl)-benzoate are dissolved in 75 mL methanol and hydrogenated in the presence of palladium on charcoal (10%) at ambient temperature and 3 bar hydrogen pressure. The catalyst is filtered off and the filtrate is freed from solvent. White solid.
Name
methyl 3-[N′-benzyloxycarbonyl-hydrazinocarbonyl)-benzoate
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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